Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate
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Overview
Description
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate is a complex organic compound that belongs to the class of phenylpropylamines. This compound is characterized by its unique structure, which includes a hydroxy group, an amino group, and a propoxy group attached to a phenyl ring. The tartrate form indicates that it is a salt or ester of tartaric acid, which is commonly used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate typically involves multiple steps, including:
Formation of the phenylpropylamine core: This can be achieved through a Friedel-Crafts alkylation reaction, where a phenyl ring is alkylated with a propylamine derivative.
Introduction of functional groups: The hydroxy, amino, and propoxy groups are introduced through various substitution reactions. For example, the hydroxy group can be added via a hydroxylation reaction, while the amino group can be introduced through an amination reaction.
Formation of the tartrate salt: The final step involves reacting the compound with tartaric acid to form the tartrate salt, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield an amine.
Scientific Research Applications
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups may play a crucial role in binding to these targets, while the propoxy group may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpropylamines with different functional groups, such as:
Phenylephrine: A compound with a similar structure but different functional groups.
Ephedrine: Another phenylpropylamine with distinct pharmacological properties.
Pseudoephedrine: A stereoisomer of ephedrine with similar but slightly different effects.
Uniqueness
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate is unique due to its specific combination of functional groups and its tartrate form, which enhances its solubility and stability compared to other similar compounds.
Properties
CAS No. |
104450-39-7 |
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Molecular Formula |
C40H64N2O14 |
Molecular Weight |
796.9 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C18H29NO4.C4H6O6/c2*1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3;5-1(3(7)8)2(6)4(9)10/h2*6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
CMAWEBZIGMEZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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